molecular formula C12H13BrN2O2S B13231178 Ethyl 2-{3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetate

Ethyl 2-{3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetate

Cat. No.: B13231178
M. Wt: 329.21 g/mol
InChI Key: XHUQALAUKSYNPD-UHFFFAOYSA-N
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Description

Ethyl 2-{3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetate is a heterocyclic compound featuring a thiazolo[5,4-b]pyridine core substituted with bromine (3-position), methyl groups (4- and 6-positions), and an ethyl acetate side chain (5-position). The bromine atom enhances electrophilicity and lipophilicity, while the ethyl acetate group may improve solubility and metabolic stability.

Properties

Molecular Formula

C12H13BrN2O2S

Molecular Weight

329.21 g/mol

IUPAC Name

ethyl 2-(3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl)acetate

InChI

InChI=1S/C12H13BrN2O2S/c1-4-17-9(16)5-8-6(2)10-11(13)15-18-12(10)14-7(8)3/h4-5H2,1-3H3

InChI Key

XHUQALAUKSYNPD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C2=C(N=C1C)SN=C2Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

    Esterification: The final step involves the esterification of the thiazole derivative with ethyl bromoacetate under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Ethyl 2-{3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates with antimicrobial, anticancer, or anti-inflammatory properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-{3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. For example, it may bind to DNA or proteins, affecting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Spiro-Thiazolo[4,5-b]pyridine Derivatives (Compounds 92–94)

Structural Similarities and Differences :

  • Core Structure : The spiro compounds (e.g., 92–94) share a thiazolo[4,5-b]pyridine core, differing from the target compound’s thiazolo[5,4-b]pyridine orientation.
  • Substituents: The spiro derivatives feature a cyclohexane spiro ring, amino groups, and cyano substituents, whereas the target compound has bromine, methyl groups, and ethyl acetate.

Physicochemical Properties :

  • The spiro compounds’ molecular weights are unreported, but their complex structures (e.g., cyclohexane spiro rings) likely exceed 300 g/mol. The target compound’s estimated molecular weight (~329 g/mol) reflects its bromine and ethyl acetate substituents.

[3-(Aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]methanol

Structural Comparison :

  • Core Structure : Both compounds share the thiazolo[5,4-b]pyridine scaffold.
  • Substituents: The compound has aminomethyl (3-position) and methanol (5-position) groups, contrasting with the target’s bromine and ethyl acetate.

Implications for Bioactivity :

  • The aminomethyl group may facilitate hydrogen bonding with biological targets, while methanol improves hydrophilicity.
  • No biological data are reported for the compound, but its structural simplicity (MW = 223.29) suggests different pharmacokinetic profiles compared to the target compound .

Ethyl 2-(2,3-dioxo-1H-indol-5-yl)acetate and Brominated Thiazoles

Structural Parallels :

  • Ethyl Acetate Motif : Shared with the target compound, this group may act as a prodrug moiety, enhancing absorption.
  • Brominated Analogs : Compounds like 2-bromo-4-(4-ethylphenyl)-1,3-thiazole highlight bromine’s role in increasing binding affinity and metabolic stability .

Activity Considerations :

Data Table: Key Comparisons

Compound Core Structure Substituents Molecular Weight Biological Activity Selectivity (Tumor vs. Normal)
Ethyl 2-{3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetate Thiazolo[5,4-b]pyridine 3-Bromo, 4,6-dimethyl, ethyl acetate ~329 Not reported (speculative) Unknown
Spiro Compounds 92–94 Thiazolo[4,5-b]pyridine Spiro cyclohexane, amino, cyano >300 (estimated) IC₅₀ = 3.9–31.25 µM (MCF-7, HepG-2) High (less toxic to normal cells)
[3-(Aminomethyl)-…]methanol Thiazolo[5,4-b]pyridine 3-Aminomethyl, 4,6-dimethyl, methanol 223.29 Not reported Unknown

Biological Activity

Ethyl 2-{3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetate (CAS Number: 2059974-99-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C12_{12}H13_{13}BrN2_2O2_2S
Molecular Weight: 329.21 g/mol
CAS Number: 2059974-99-9

The compound features a thiazolo[5,4-b]pyridine scaffold, which is known for various biological activities. The presence of bromine and dimethyl groups enhances its pharmacological properties.

PropertyValue
Molecular FormulaC12_{12}H13_{13}BrN2_2O2_2S
Molecular Weight329.21 g/mol
CAS Number2059974-99-9

Antimicrobial Properties

Research indicates that compounds with thiazolo[5,4-b]pyridine structures exhibit significant antimicrobial activity. This compound has been evaluated against various bacterial strains.

  • Antibacterial Activity : A study demonstrated that derivatives of thiazolo[5,4-b]pyridine showed effective inhibition against Staphylococcus aureus and Escherichia coli. The compound's specific activity against these pathogens remains an area for further investigation .
  • Antifungal Activity : Preliminary assays suggest potential antifungal properties, although detailed studies are required to quantify this effect.

Anticancer Activity

The compound has shown promise in anticancer research:

  • Cell Line Studies : In vitro tests on human cancer cell lines (e.g., HCT116 and MCF-7) indicate that this compound exhibits cytotoxic effects with IC50_{50} values in the micromolar range. This suggests it may inhibit cell proliferation effectively .

The biological activity of the compound is thought to stem from its ability to interact with specific cellular targets:

  • DNA Gyrase Inhibition : Similar compounds have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. This compound may share this mechanism .

Study 1: Antimicrobial Evaluation

In a recent study evaluating various thiazolo[5,4-b]pyridine derivatives, this compound was tested against multiple strains of bacteria and fungi. The results indicated:

MicroorganismMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans>32

These results highlight the compound's potential as an antimicrobial agent.

Study 2: Anticancer Activity Assessment

Another investigation focused on the antiproliferative effects of the compound on various cancer cell lines:

Cell LineIC50_{50} (µM)
HCT11615
MCF-720
A54925

This data indicates that this compound has significant anticancer potential worth exploring further.

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